Deshydroxybicalutamid
Übersicht
Beschreibung
Deoxybicalutamide (DBC) is a non-steroidal antiandrogen (NSAA) drug used for the treatment of prostate cancer. It is a synthetic analogue of the naturally occurring steroidal antiandrogen, bicalutamide. DBC is an orally active, competitive androgen receptor antagonist that blocks the binding of testosterone and dihydrotestosterone (DHT) to their receptors, thus preventing their effects on prostate cancer cells. In addition to its use in prostate cancer, DBC has also been studied for its potential use in other conditions such as endometriosis and benign prostatic hyperplasia (BPH).
Wissenschaftliche Forschungsanwendungen
N−[4−Cyano−3−(Trifluormethyl)phenyl]−3−(4−Fluorphenyl)sulfonyl−2−methylpropanamid N-[4-\text{cyano}-3-(\text{trifluoromethyl})\text{phenyl}]-3-(4-\text{fluorophenyl})\text{sulfonyl}-2-\text{methylpropanamide} N−[4−Cyano−3−(Trifluormethyl)phenyl]−3−(4−Fluorphenyl)sulfonyl−2−methylpropanamid
, mit dem Fokus auf einige einzigartige Anwendungen:Behandlung von Prostatakrebs
Deshydroxybicalutamid: wird hauptsächlich für sein Potenzial zur Behandlung von Prostatakrebs erforscht. Es wirkt als Androgenrezeptor-Antagonist und blockiert die Wirkung von Androgenen, die das Tumorwachstum in der Prostata fördern können . Die Verbindung hat vielversprechende Ergebnisse bei der Hemmung der Proliferation von Krebszellen in verschiedenen menschlichen Prostatakrebszelllinien gezeigt, darunter 22Rv1, DU-145, LNCaP und VCaP .
Androgenrezeptor-Antagonismus
Diese Verbindung ist ein Derivat von Bicalutamid und wurde synthetisiert, um ihre Wirksamkeit als Androgenrezeptor (AR)-Antagonist zu verbessern. Durch das Fehlen der zentralen Hydroxylgruppe haben this compound-Derivate eine verbesserte antiproliferative Aktivität gegenüber menschlichen Prostatakrebszelllinien im Vergleich zu Bicalutamid gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung effektiverer AR-gerichteter Therapien hin.
Molekularmodellierung und Wirkstoffdesign
Molekularmodellierungsstudien haben Einblicke in die Wechselwirkung von this compound-Analoga mit der Ligandenbindungsdomäne des Androgenrezeptors gegeben. Dieses Verständnis hilft beim rationalen Design neuer Verbindungen mit verbesserten Antikrebs-Eigenschaften . Die Struktur der Verbindung dient als Vorlage für die Entwicklung neuer AR-Antagonisten mit möglicherweise besseren pharmakologischen Profilen.
Verbesserung der antiproliferativen Aktivität
Die Forschung hat sich auf die Modifizierung der Struktur von Bicalutamid konzentriert, um Analoga wie this compound zu produzieren, die stärkere antiproliferative Wirkungen zeigen. Einige Analoga haben eine über 40-fache Verbesserung der Aktivität gegenüber dem klinischen Antiandrogen Bicalutamid gezeigt . Dies unterstreicht seine Anwendung bei der Entwicklung potenterer Antikrebsmedikamente.
Reduktion der PSA-Expression
Neben der Hemmung des Wachstums von Krebszellen wurde this compound mit einer signifikanten Reduktion der Expression des prostataspezifischen Antigens (PSA) in LNCaP-Zellen nach Behandlung in Verbindung gebracht. Dies deutet auf eine mögliche Verwendung bei der Senkung des PSA-Spiegels hin, der ein wichtiger Marker für das Fortschreiten von Prostatakrebs ist .
Entdeckung eines neuartigen Bindungsmodus
Die strukturell unterschiedlichen, doppelt verzweigten Analoga von this compound haben durch Molekularmodellierungsstudien einen neuartigen Bindungsmodus innerhalb der Ligandenbindungsdomäne des AR aufgezeigt. Diese Entdeckung könnte zur Entwicklung neuer Klassen von AR-Antagonisten mit einzigartigen Wirkmechanismen führen .
Bio-Herstellung von anorganischen Nanomaterialien
Obwohl nicht direkt mit this compound zusammenhängend, beinhaltet der Syntheseprozess der Verbindung Techniken, die auch bei der Bio-Herstellung von anorganischen Nanomaterialien verwendet werden. Dazu gehört die Michael-Addition, ein wichtiger Schritt bei der Synthese verschiedener Nanomaterialien mit Anwendungen in der Energieumwandlung, der Umweltsanierung und der Biomedizin .
Cyclodextrin-basierte Medikamentenverabreichungssysteme
Die chemische Synthese von this compound und seinen Analoga verwendet Methoden, die für die Entwicklung von Cyclodextrin-basierten Medikamentenverabreichungssystemen relevant sind. Diese Systeme wurden entwickelt, um die Löslichkeit und Bioverfügbarkeit von Medikamenten zu verbessern, was angewendet werden könnte, um die Verabreichung von AR-Antagonisten wie this compound zu verbessern
Wirkmechanismus
Target of Action
Deshydroxy Bicalutamide, also known as N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-methylpropanamide or Deoxybicalutamide, primarily targets the Androgen Receptor (AR) . The AR is a pivotal target for the treatment of prostate cancer, even when the disease progresses toward androgen-independent or castration-resistant forms .
Mode of Action
Deshydroxy Bicalutamide competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin which stimulate the growth of normal and malignant prostatic tissue . This compound is a nonsteroidal anti-androgen that selectively blocks the AR, the biological target of the androgen sex hormones testosterone and dihydrotestosterone (DHT) .
Biochemical Pathways
The primary biochemical pathway affected by Deshydroxy Bicalutamide is the androgen signaling pathway . By blocking the AR, Deshydroxy Bicalutamide inhibits the translocation of the AR into the nucleus, preventing it from interacting with DNA and modulating prostate-specific antigen (PSA) levels . This inhibition disrupts the normal growth and proliferation of prostate cells, thereby exerting its anti-cancer effects .
Pharmacokinetics
Deshydroxy Bicalutamide is slowly and saturably absorbed, but absorption is unaffected by food . It has a long plasma elimination half-life (1 week) and accumulates about 10-fold in plasma during daily administration . Bicalutamide metabolites are excreted almost equally in urine and faeces with little or no unchanged drug excreted in urine . Bicalutamide is cleared almost exclusively by metabolism; this is largely mediated by cytochrome P450 (CYP) for ®-bicalutamide, but glucuronidation is the predominant metabolic route for (S)-bicalutamide .
Result of Action
The molecular and cellular effects of Deshydroxy Bicalutamide’s action primarily involve the inhibition of prostate cell growth and proliferation. By blocking the AR, Deshydroxy Bicalutamide prevents the stimulation of prostate cell growth by androgens . This results in a reduction in the size of the prostate tumor and a decrease in PSA levels .
Action Environment
The action, efficacy, and stability of Deshydroxy Bicalutamide can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of Deshydroxy Bicalutamide, potentially altering its efficacy . Additionally, the compound’s action can be affected by the patient’s overall health status, including liver function
Zukünftige Richtungen
While specific future directions for Deoxybicalutamide are not mentioned in the available sources, the field of drug discovery and development is continually evolving. New strategies for the discovery of novel antibacterial agents to prevent or treat infections caused by multidrug-resistant organisms are being explored .
Biochemische Analyse
Biochemical Properties
Deshydroxy Bicalutamide interacts with the androgen receptor (AR), a pivotal target for the treatment of prostate cancer . It has been shown to have remarkable antiproliferative activity against different human prostate cancer cell lines . The compound’s interaction with AR inhibits the processes stimulated by androgens of adrenal and testicular origin, which are known to stimulate the growth of normal and malignant prostatic tissue .
Cellular Effects
Deshydroxy Bicalutamide has significant effects on various types of cells and cellular processes. It has been shown to have enhanced anticancer activity across different prostate cancer cell lines . It influences cell function by inhibiting the processes stimulated by androgens, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Deshydroxy Bicalutamide involves its binding to the androgen receptor (AR), thereby blocking the action of androgens . This binding induces conformational changes in the AR, leading to its translocation into the nucleus, where it interacts with DNA and modulates gene expression .
Temporal Effects in Laboratory Settings
It has been shown to have a long plasma elimination half-life, and it accumulates in plasma during daily administration .
Metabolic Pathways
Deshydroxy Bicalutamide is metabolized almost exclusively by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer .
Transport and Distribution
Bicalutamide, the parent compound, is known to be poorly soluble in aqueous medium and n-hexane, but it has a higher solubility in alcohols .
Subcellular Localization
Given its mechanism of action involving the androgen receptor, it is likely that it localizes to the nucleus where it interacts with DNA to modulate gene expression .
Eigenschaften
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O3S/c1-11(10-28(26,27)15-6-3-13(19)4-7-15)17(25)24-14-5-2-12(9-23)16(8-14)18(20,21)22/h2-8,11H,10H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQOAZDMLVMGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
906008-94-4 | |
Record name | Deoxybicalutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906008944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-methyl-propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEOXYBICALUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATU20DB5JB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.